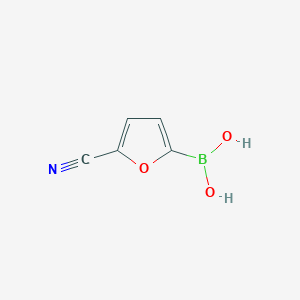

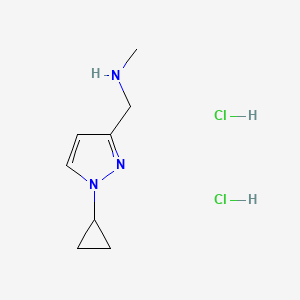

![molecular formula C9H9ClN2O2 B2455184 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride CAS No. 2309457-62-1](/img/structure/B2455184.png)

3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazo[1,2-a]pyridines are important fused bicyclic 5–6 heterocycles and are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been used in various chemical reactions, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties can vary depending on the specific compound. For example, 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid has a molecular weight of 302.07 .Scientific Research Applications

Antituberculosis Agents

Tuberculosis (TB) remains a global health challenge, causing significant morbidity and mortality. Recent research has identified imidazo[1,2-a]pyridine analogues as promising antituberculosis agents . These compounds exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). Researchers have critically reviewed the structure–activity relationship, mode of action, and scaffold hopping strategies for imidazo[1,2-a]pyridine-based anti-TB compounds, marking a renaissance era in TB drug discovery .

Ligand-Free Pd-Catalyzed Decarboxylative Arylation

Imidazo[1,2-a]pyridine-3-carboxylic acids can participate in ligand-free Pd-catalyzed decarboxylative arylation reactions. This method allows for the efficient coupling of imidazo[1,2-a]pyridine-3-carboxylic acids with heteroaryl bromides, providing access to diverse arylated products .

Metal-Free Synthesis of Imidazo[1,2-a]pyridines

Researchers have made significant progress in the metal-free direct synthesis of imidazo[1,2-a]pyridines. This moiety is recognized as a versatile scaffold in medicinal chemistry due to its wide range of applications. Additionally, it finds utility in material science because of its unique structural characteristics .

Medicinal Chemistry Applications

Imidazo[1,2-a]pyridine derivatives have been explored for their potential as drug candidates in various therapeutic areas. Beyond antituberculosis activity, they may exhibit other pharmacological effects, such as anti-inflammatory, antiviral, or anticancer properties. Further studies are needed to uncover additional applications .

Material Science

The structural features of imidazo[1,2-a]pyridines make them interesting candidates for material science applications. Researchers have investigated their use in designing functional materials, sensors, and catalysts .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry .

Mode of Action

Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . This suggests that these compounds may interact with targets that play a crucial role in the survival and replication of these bacteria.

Biochemical Pathways

It is known that imidazo[1,2-a]pyridine analogues can exhibit anti-tb activity, suggesting that they may affect pathways related to bacterial growth and replication .

Pharmacokinetics

One of the imidazo[1,2-a]pyridine analogues, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing . This suggests that similar compounds may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Given the anti-tb activity of imidazo[1,2-a]pyridine analogues, it can be inferred that these compounds may lead to the inhibition of bacterial growth and replication .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-methylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2.ClH/c1-6-4-10-8-3-2-7(9(12)13)5-11(6)8;/h2-5H,1H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSUCIPCHZFONKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2N1C=C(C=C2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

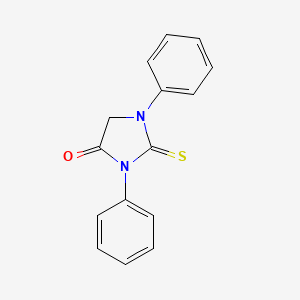

![N-[5-ethyl-3-[(3-fluorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]thiophen-2-yl]benzamide](/img/structure/B2455108.png)

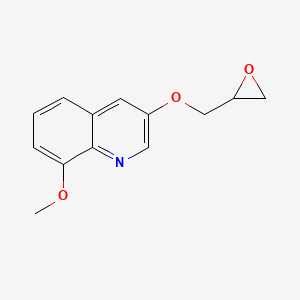

![N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2455109.png)

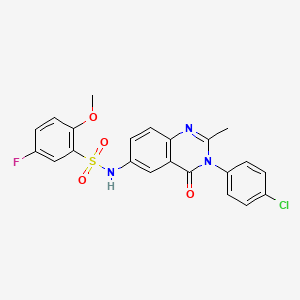

![2-({3-[(3-methylphenyl)thio]pyrazin-2-yl}thio)-N-[4-(4-methylpiperazin-1-yl)benzyl]acetamide](/img/structure/B2455112.png)

![2-[(4-Fluorophenyl)methyl]oxolane-2-carboxylic acid](/img/structure/B2455119.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-bromofuran-2-carboxamide](/img/structure/B2455123.png)